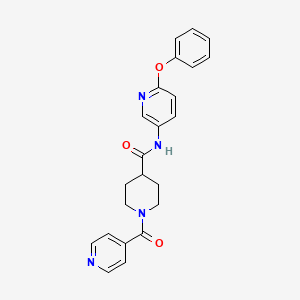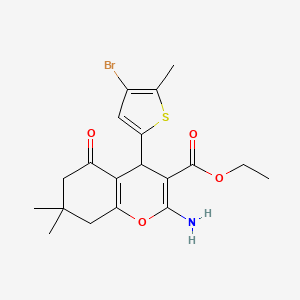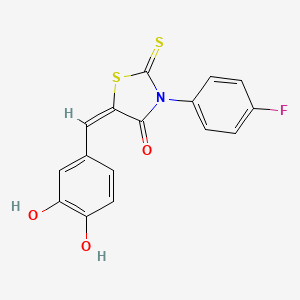
N-2-biphenylyl-5-nitro-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-2-biphenylyl-5-nitro-2-furamide, also known as BBF 205, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BBF 205 belongs to the class of nitrofurans, which are known for their antibacterial, antifungal, and antiprotozoal properties.
Applications De Recherche Scientifique
N-2-biphenylyl-5-nitro-2-furamide 205 has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the key areas of research is its antibacterial activity, particularly against multidrug-resistant bacteria. This compound 205 has shown promising results in inhibiting the growth of both gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).
Another area of research is the antifungal activity of this compound 205. Studies have shown that this compound 205 exhibits potent antifungal activity against a range of fungi, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans.
This compound 205 has also been investigated for its potential antitumor activity. Studies have shown that this compound 205 inhibits the growth of cancer cells, including breast cancer, lung cancer, and colon cancer cells.
Mécanisme D'action
The exact mechanism of action of N-2-biphenylyl-5-nitro-2-furamide 205 is not fully understood. However, studies suggest that this compound 205 exerts its antibacterial activity by disrupting bacterial cell wall synthesis and inhibiting DNA replication. This compound 205 also disrupts fungal cell wall synthesis and inhibits ergosterol biosynthesis, which is essential for fungal cell membrane integrity. In addition, this compound 205 has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways and inhibiting the PI3K/Akt signaling pathway.
Biochemical and Physiological Effects:
This compound 205 has been shown to have low toxicity and high selectivity towards bacterial and fungal cells. In vitro studies have shown that this compound 205 exhibits a dose-dependent inhibitory effect on bacterial and fungal growth. This compound 205 has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-2-biphenylyl-5-nitro-2-furamide 205 is its broad-spectrum antibacterial and antifungal activity. This compound 205 has also been shown to have low toxicity and high selectivity towards bacterial and fungal cells, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of this compound 205 is its relatively low solubility in water, which may affect its bioavailability and efficacy in vivo.
Orientations Futures
There are several future directions for research on N-2-biphenylyl-5-nitro-2-furamide 205. One area of research is the development of novel formulations and delivery systems to improve the solubility and bioavailability of this compound 205. Another area of research is the investigation of the potential synergistic effects of this compound 205 with other antibiotics and antifungal agents. Furthermore, the potential antitumor activity of this compound 205 warrants further investigation, particularly in preclinical and clinical studies.
Méthodes De Synthèse
The synthesis of N-2-biphenylyl-5-nitro-2-furamide 205 involves the condensation of 2-biphenylamine with 5-nitro-2-furoic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified through recrystallization to obtain this compound 205 in its pure form.
Propriétés
IUPAC Name |
5-nitro-N-(2-phenylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O4/c20-17(15-10-11-16(23-15)19(21)22)18-14-9-5-4-8-13(14)12-6-2-1-3-7-12/h1-11H,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWMNYHYCQJZQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-imidazol-2-yl[2-(4-morpholinylcarbonyl)phenyl]methanone](/img/structure/B5212181.png)
![1-(4-chlorobenzyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5212204.png)
![3-[(diethylamino)methyl]-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one hydrochloride](/img/structure/B5212208.png)
![10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5212211.png)
![ethyl {[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-2-yl]thio}acetate](/img/structure/B5212223.png)

![1-{3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]propanoyl}-4-(cyclopropylmethyl)piperazine](/img/structure/B5212251.png)
![5-{2,5-dimethyl-3-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}isophthalic acid](/img/structure/B5212256.png)

![2-{[5-(4-morpholinyl)-2-nitrophenyl]thio}-1H-benzimidazole](/img/structure/B5212264.png)
![N-(3-chloro-4-fluorophenyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5212266.png)
![N-[4-(aminosulfonyl)phenyl]-2-[4-(anilinosulfonyl)phenoxy]acetamide](/img/structure/B5212282.png)
